molecular formula C15H15NO3S B2864737 {[(2-METHYLPHENYL)METHYL]CARBAMOYL}METHYL THIOPHENE-3-CARBOXYLATE CAS No. 1794931-08-0

{[(2-METHYLPHENYL)METHYL]CARBAMOYL}METHYL THIOPHENE-3-CARBOXYLATE

Cat. No.: B2864737
CAS No.: 1794931-08-0
M. Wt: 289.35
InChI Key: VABBOURDSCMYHL-UHFFFAOYSA-N
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Description

{[(2-Methylphenyl)methyl]carbamoyl}methyl thiophene-3-carboxylate is a thiophene-based compound featuring a carboxylate ester at position 3 of the thiophene ring. The ester group is linked to a methylene chain bearing a carbamoyl moiety substituted with a (2-methylphenyl)methyl group.

Properties

IUPAC Name

[2-[(2-methylphenyl)methylamino]-2-oxoethyl] thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3S/c1-11-4-2-3-5-12(11)8-16-14(17)9-19-15(18)13-6-7-20-10-13/h2-7,10H,8-9H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VABBOURDSCMYHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CNC(=O)COC(=O)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including {[(2-METHYLPHENYL)METHYL]CARBAMOYL}METHYL THIOPHENE-3-CARBOXYLATE, can be achieved through several methods. Common synthetic routes include:

Industrial Production Methods

Industrial production of thiophene derivatives often involves large-scale application of the above-mentioned synthetic routes, optimized for yield and purity. The choice of method depends on the availability of starting materials and the desired properties of the final product.

Chemical Reactions Analysis

Types of Reactions

{[(2-METHYLPHENYL)METHYL]CARBAMOYL}METHYL THIOPHENE-3-CARBOXYLATE can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (chlorine, bromine), nucleophiles (amines, alcohols)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or thioethers .

Scientific Research Applications

Mechanism of Action

The mechanism of action of {[(2-METHYLPHENYL)METHYL]CARBAMOYL}METHYL THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes . The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis highlights key structural and functional differences between {[(2-methylphenyl)methyl]carbamoyl}methyl thiophene-3-carboxylate and analogous thiophene derivatives, based on the evidence provided:

Structural Analogues and Substituent Effects

Methyl 2-amino-4-methyl-5-[(2-methylphenyl)carbamoyl]thiophene-3-carboxylate (CAS: 350989-44-5) Structure: Features an amino group at position 2 and a methyl group at position 4 on the thiophene core, with a (2-methylphenyl)carbamoyl substituent at position 4. Key Differences: Compared to the target compound, this analog has additional substituents (amino and methyl groups), which may alter electronic properties and steric hindrance. The amino group could enhance solubility or hydrogen-bonding interactions in biological systems.

Methyl 5-formyl-3-(trifluoromethyl)thiophene-2-carboxylate

  • Structure : Contains a formyl group at position 5 and a trifluoromethyl group at position 3.
  • Key Differences : The trifluoromethyl group increases lipophilicity and metabolic stability, while the formyl group introduces reactivity for further derivatization. The target compound’s carbamoyl-methyl group may offer better hydrogen-bonding capacity.

Methyl 2-(([2-chloro-4-(trifluoromethyl)pyrimidin-5-yl]carbonyl)amino)thiophene-3-carboxylate Structure: Includes a pyrimidine-derived carbonylamino group at position 2.

Biological Activity

{[(2-Methylphenyl)methyl]carbamoyl}methyl thiophene-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antiviral research. This article reviews available literature on its biological activity, including data tables, case studies, and detailed research findings.

  • Molecular Formula : C16H18N2O3S
  • Molecular Weight : 302.39 g/mol
  • CAS Number : 1794983-79-1

Biological Activity Overview

The biological activity of this compound has been primarily evaluated through in vitro studies against various cancer cell lines and viral targets.

Anticancer Activity

Recent studies have indicated that thiophene derivatives exhibit significant anticancer properties. For instance, compounds structurally related to this compound have shown promising results in inhibiting cell proliferation in liver and prostate cancer cell lines.

Table 1: Anticancer Activity of Thiophene Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
3bHepG23.105VEGFR-2 & AKT inhibition
4cPC-32.15Induction of apoptosis via caspase-3 activation

The compounds were tested using the MTT assay, which measures cell viability. The results demonstrated that these derivatives can selectively target cancer cells while sparing normal cells, indicating a favorable therapeutic index.

Mechanistic Insights

The mechanism by which this compound exerts its anticancer effects involves:

  • Inhibition of Kinases : The compound has been shown to inhibit key signaling pathways involved in cancer progression, specifically targeting the VEGFR-2 and AKT pathways.
  • Cell Cycle Arrest : Flow cytometry analyses revealed that treatment with this compound leads to significant cell cycle arrest at the S phase and G1/S transition, which is crucial for preventing tumor growth.

Figure 1: Cell Cycle Distribution Post-Treatment
Cell Cycle Analysis (Placeholder for actual figure)

Antiviral Activity

In addition to its anticancer properties, recent research has explored the antiviral potential of thiophene derivatives against SARS-CoV-2. A study highlighted that certain thiophene-based compounds exhibit selective inhibition of viral replication.

Table 2: Antiviral Activity Against SARS-CoV-2

CompoundIC50 (µM)Target Protein
MDOLL-02292.1Mac1 protein

The study utilized high-throughput screening to identify lead compounds that effectively inhibit viral replication without affecting host cell metabolism, suggesting a promising avenue for therapeutic development against COVID-19.

Case Studies and Research Findings

  • Case Study on HepG2 Cells : In a comparative study involving several thiophene derivatives, this compound was found to have superior cytotoxicity against HepG2 cells compared to other analogs, with an IC50 value significantly lower than that of standard chemotherapeutics like doxorubicin.
  • Structure-Activity Relationship (SAR) : Detailed SAR studies indicate that modifications on the phenyl ring significantly influence the biological activity of these compounds. Electron-withdrawing groups enhance activity against prostate cancer cells while varied substitutions affect selectivity towards liver cancer cells.

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